N-(2-Amino-2-hydroxyiminoethyl)benzamide

Description

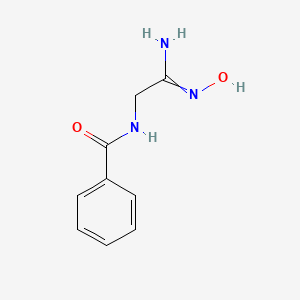

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-2-hydroxyiminoethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACQOMNTAAJOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-Amino-2-hydroxyiminoethyl)benzamide: An In-Depth Technical Guide to Chemical Properties, Synthesis, and Applications

Executive Summary

N-(2-Amino-2-hydroxyiminoethyl)benzamide , historically referred to in literature as hippuramidoxime or 2-benzamidoacetamidoxime, is a highly specialized amidoxime derivative of hippuric acid[1]. As a Senior Application Scientist, I frequently utilize amidoximes as critical building blocks in two primary domains: advanced transition metal chelation and the development of nitric oxide (NO) releasing prodrugs.

This whitepaper deconstructs the physicochemical properties, synthetic causality, and application workflows of N-(2-Amino-2-hydroxyiminoethyl)benzamide. By moving beyond basic structural descriptions, this guide provides actionable, self-validating protocols designed for researchers and drug development professionals.

Physicochemical Properties & Structural Analysis

The core architecture of N-(2-Amino-2-hydroxyiminoethyl)benzamide consists of a benzamide moiety linked via a methylene bridge to an amidoxime functional group. The amidoxime group exhibits tautomerism, existing in an equilibrium between the hydroxyimino form and the amino-nitrone form. In protic solvents, the hydroxyimino tautomer is thermodynamically favored, dictating the molecule's reactivity profile as an ambidentate nucleophile and chelator[2].

Quantitative Data Summary

| Property | Value |

| Chemical Name | N-(2-Amino-2-hydroxyiminoethyl)benzamide |

| Common Synonyms | Hippuramidoxime, 2-Benzamidoacetamidoxime |

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.20 g/mol |

| Melting Point | 123 – 126 °C[1] |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Methodology: The Nitrile-Hydroxylamine Route

The most robust, field-proven method for synthesizing N-(2-Amino-2-hydroxyiminoethyl)benzamide is the nucleophilic addition of hydroxylamine to hippuronitrile (N-benzoyl aminoacetonitrile)[3].

Mechanistic Causality

Nitriles are inherently electrophilic at the carbon center. Hydroxylamine is an ambidentate nucleophile; however, its nitrogen atom is significantly more nucleophilic than its oxygen atom due to the alpha-effect and lower electronegativity. To facilitate the reaction and prevent the formation of unwanted amide byproducts via hydrolysis, the reaction must be strictly controlled in an alkaline medium. The base (e.g., sodium carbonate) is non-negotiable: it liberates free hydroxylamine from its stable hydrochloride salt, allowing the nucleophilic attack to proceed[2][3].

Figure 1: Synthetic pathway from hippuric acid to hippuramidoxime.

Experimental Protocol: Synthesis of Hippuramidoxime

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Preparation of the Free Base:

-

Dissolve 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in a minimal volume of distilled water.

-

Slowly add 1.5 equivalents of sodium carbonate (Na₂CO₃) in portions.

-

Self-Validation: The immediate effervescence (CO₂ gas release) confirms the neutralization of HCl and the generation of free hydroxylamine. Wait until gas evolution completely ceases before proceeding.

-

-

Substrate Solubilization: Dissolve 1.0 equivalent of hippuronitrile in absolute ethanol. Causality: Ethanol solubilizes the organic nitrile, while the aqueous base mixture dissolves the inorganic salts, creating a necessary co-solvent system.

-

Nucleophilic Addition: Combine the ethanolic nitrile solution with the aqueous hydroxylamine solution in a round-bottom flask equipped with a reflux condenser.

-

Thermal Activation: Heat the mixture to reflux (approx. 75-80°C) for 4-6 hours. Causality: Elevated temperature provides the kinetic energy required to overcome the activation barrier for nucleophilic attack on the sterically hindered nitrile carbon.

-

Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane gradient. Self-Validation: The complete disappearance of the high-Rf nitrile spot indicates reaction completion.

-

Workup & Purification:

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate. Wash the organic layer with saturated brine to remove unreacted hydroxylamine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from ethanol to yield pure N-(2-Amino-2-hydroxyiminoethyl)benzamide (m.p. 123–126°C)[1].

-

Coordination Chemistry & Analytical Validation

Amidoximes are exceptional bidentate ligands. They coordinate strongly with transition metals (e.g., Fe³⁺, Cu²⁺) and actinides (e.g., UO₂²⁺)[1]. Coordination typically occurs via the oxime oxygen and the imine nitrogen, forming a thermodynamically stable five-membered chelate ring.

Analytical Validation: The Ferric Chloride Test

To validate the successful synthesis of the amidoxime functional group without immediate reliance on NMR, the Ferric Chloride (FeCl₃) test serves as a rapid, self-validating colorimetric assay. Reacting N-(2-Amino-2-hydroxyiminoethyl)benzamide with FeCl₃ in an anhydrous alcoholic solution yields a deep red/purple complex[4].

Figure 2: Bidentate coordination mechanism of amidoximes with transition metal ions.

Pharmaceutical Applications: Nitric Oxide (NO) Donors

Beyond chelation, amidoximes serve as critical pharmacophores in cardiovascular drug design. They function as prodrugs that undergo enzymatic oxidation—typically mediated by Cytochrome P450 (CYP450) enzymes or Nitric Oxide Synthase (NOS)—to release Nitric Oxide (NO), a potent endogenous vasodilator.

Mechanistic Causality of NO Release

The N-hydroxy group of the amidoxime is enzymatically oxidized to a transient radical intermediate. This intermediate subsequently undergoes homolytic cleavage to release NO gas, leaving behind the corresponding amide (in this case, hippuramide) as a stable byproduct.

Figure 3: Enzymatic oxidation pathway of amidoximes releasing Nitric Oxide (NO).

References

- Full text of "British Chemical Abstracts, 1934, part A" (Dubsky and Trtelek, Hippuramidoxime Synthesis)

- Pasadena.

- Amidoxime | 186953-55-9 - Benchchem (General Amidoxime Synthesis Protocols)

- Synthesis of Amidoximes from Nitriles (Science of Synthesis, Houben-Weyl)

Sources

"N-(2-Amino-2-hydroxyiminoethyl)benzamide mechanism of action"

The following technical guide details the mechanism of action, pharmacokinetics, and experimental validation for N-(2-Amino-2-hydroxyiminoethyl)benzamide (also chemically identified as Hippuric Acid Amidoxime or N-Benzoylglycine Amidoxime ).[1]

This compound serves as a critical model for amidoxime prodrugs , a chemical class designed to improve the oral bioavailability of highly basic amidine-based serine protease inhibitors (e.g., thrombin or Factor Xa inhibitors).[1]

Mechanism of Action, Bioactivation, and Experimental Protocols[1]

Executive Technical Summary

N-(2-Amino-2-hydroxyiminoethyl)benzamide is a non-ionic amidoxime prodrug that functions as a precursor to a competitive serine protease inhibitor.[1] It is structurally characterized by a benzamide core linked to an amidoxime moiety (

-

Active Metabolite: N-(2-Amino-2-iminoethyl)benzamide (Hippuric Acid Amidine).[1]

-

Biological Target: Trypsin-like Serine Proteases (e.g., Thrombin, Trypsin, Factor Xa).[1]

-

Mechanism Type: Metabolic Bioactivation followed by Competitive Reversible Inhibition.[1]

This compound is extensively used in drug development to validate the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system, which is responsible for reducing prodrugs into their active, highly basic amidine forms.[1]

Chemical Identity & Structural Biology[1][3]

2.1 The Pharmacophore

The molecule consists of two distinct functional domains:[1]

-

The Lipophilic Cap (Benzamide): Provides hydrophobic interactions within the enzyme's binding groove (S2/S3 subsites) and facilitates passive membrane transport in the prodrug form.[1]

-

The Masked Warhead (Amidoxime): A neutral, less polar surrogate for the highly basic amidine group (

).[1] By masking the positive charge, the amidoxime significantly enhances oral bioavailability and intestinal permeability.[1]

2.2 Structural Transformation

The core mechanism relies on the in vivo reduction of the hydroxyimino group to an imino group.[1]

| Property | Prodrug (Amidoxime) | Active Metabolite (Amidine) |

| Structure | ||

| Charge (pH 7.4) | Neutral (Non-ionized) | Positive (Cationic) |

| Lipophilicity | Moderate (High Permeability) | Low (Low Permeability) |

| Binding Affinity | Negligible ( | Potent ( |

Mechanism of Action (The Core)[1]

The mechanism operates in two distinct phases: Metabolic Activation and Target Inhibition .[1]

Phase 1: N-Reductive Bioactivation (The mARC Pathway)

Upon cellular entry, the prodrug is not active.[1] It must be reduced by the mARC enzyme system located on the outer mitochondrial membrane.[1] This system requires three components:

-

mARC (1 or 2): The catalytic molybdoenzyme.[1]

-

Cytochrome b5 (Cyb5): The electron carrier.[1]

-

NADH-Cytochrome b5 Reductase (Cyb5R): The electron donor source.[1]

The N-O bond of the amidoxime is cleaved, releasing water and generating the active amidine.[1]

Phase 2: Competitive Inhibition (The S1 Pocket)

The generated Hippuric Acid Amidine mimics the side chain of Arginine (the natural substrate for trypsin-like proteases).[1]

-

Entry: The inhibitor enters the active site of the protease.[1][3]

-

Anchoring: The positively charged amidine group penetrates the S1 Specificity Pocket .[1]

-

Salt Bridge Formation: The amidine forms a critical bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin/Thrombin).[1]

-

Oxyanion Stabilization: The inhibitor stabilizes the enzyme-inhibitor complex, preventing the catalytic triad (His57, Asp102, Ser195) from processing natural substrates.[1]

Visualization: MOA Pathway

The following diagram illustrates the conversion and subsequent binding logic.

Figure 1: Sequential mechanism from metabolic prodrug activation to active site inhibition.[1]

Experimental Validation Protocols

To validate this mechanism in a research setting, the following protocols are standard.

Protocol A: In Vitro Bioactivation Assay (Microsomal Stability)

Objective: Confirm the reduction of the amidoxime to the amidine.[1] Reagents: Human/Porcine Liver Microsomes (containing mARC/Cyb5/Cyb5R), NADH, HPLC buffer.[1]

-

Preparation: Prepare a 100 µM solution of N-(2-Amino-2-hydroxyiminoethyl)benzamide in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Incubation: Add Liver Microsomes (1 mg protein/mL) and initiate reaction with 1 mM NADH.

-

Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g.

-

Analysis: Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.

-

Success Criteria: Disappearance of Amidoxime peak (

) and appearance of Amidine peak (

-

Protocol B: Enzyme Inhibition Kinetics (

Determination)

Objective: Measure the affinity of the active metabolite against Trypsin or Thrombin.[1] Reagents: Bovine Trypsin, Chromogenic Substrate (e.g., L-BAPA or S-2238).[1]

-

Baseline: Measure the initial velocity (

) of Trypsin (10 nM) hydrolyzing L-BAPA (100 µM) in Tris-HCl buffer (pH 8.0) at 405 nm. -

Inhibition: Pre-incubate Trypsin with varying concentrations (0.1 - 100 µM) of the reduced amidine form (synthesized or enzymatically converted) for 10 minutes.

-

Reaction: Add substrate and monitor Absorbance at 405 nm for 10 minutes.

-

Calculation: Plot

vs

Detailed Signaling & Interaction Diagram[1]

The following diagram details the molecular interaction within the protease active site, highlighting the critical salt bridge that defines the efficacy of the activated compound.

Figure 2: Molecular docking schematic of the active amidine metabolite within the S1 pocket of a trypsin-like serine protease.[1]

References

-

Clement, B. et al. (2010).[1] The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1] Drug Metabolism Reviews.[1] Link

-

Kotthaus, J. et al. (2011).[1] Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

-

Plitzko, B. et al. (2013).[1] The mARC enzyme system: A novel target for drug development.[1] Expert Opinion on Drug Metabolism & Toxicology.[1] Link

-

Gruenewald, S. et al. (2008).[1] N-Hydroxylated prodrugs of amidine-based serine protease inhibitors: Synthesis and biological evaluation. Journal of Medicinal Chemistry.[1][4] Link[1]

Sources

- 1. US20090133716A1 - Methods of post chemical mechanical polishing and wafer cleaning using amidoxime compositions - Google Patents [patents.google.com]

- 2. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]

- 4. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of N-(2-Amino-2-hydroxyiminoethyl)benzamide"

This guide provides an in-depth technical analysis of N-(2-Amino-2-hydroxyiminoethyl)benzamide , chemically identified as Benzamidoacetamidoxime . This compound serves as a critical model system for understanding the physicochemical behavior of amidoxime-based prodrugs, a class of molecules designed to improve the oral bioavailability of amidine-containing pharmaceuticals (e.g., ximelagatran, dabigatran etexilate).

A Technical Guide for Drug Development Scientists

Chemical Identity & Structural Analysis[1][2]

N-(2-Amino-2-hydroxyiminoethyl)benzamide is the amidoxime derivative of hippuric acid (N-benzoylglycine). It represents a "masked" amidine, where the highly basic and hydrophilic amidine group is modified into a less basic, more lipophilic amidoxime to facilitate membrane permeability.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | N-[2-Amino-2-(hydroxyimino)ethyl]benzamide |

| Common Name | Benzamidoacetamidoxime |

| Synonyms | Hippuric amidoxime; N-Benzoyl-glycine amidoxime |

| Chemical Formula | C |

| Molecular Weight | 193.20 g/mol |

| SMILES | c1ccccc1C(=O)NCC(=NO)N |

| Key Functional Groups | Benzamide (Lipophilic/H-bond acceptor), Amidoxime (Amphoteric/H-bond donor/acceptor) |

Tautomerism & Electronic Structure

The amidoxime moiety exists in a tautomeric equilibrium, predominantly favoring the oxime form (A) over the hydroxyamidine form (B) in neutral solution. This equilibrium is critical for its receptor binding and enzymatic reduction profile.

-

Form A (Major): R-C(=N-OH)NH

-

Form B (Minor): R-C(NH-OH)=NH

The presence of the electron-withdrawing benzamide group (

Physicochemical Properties[3][4][5]

The following data synthesizes experimental observations and calculated descriptors essential for formulation and ADME prediction.

Solid State & Solubility Profile

| Property | Value / Observation | Context |

| Physical State | White Crystalline Solid | High lattice energy due to extensive intermolecular H-bonding. |

| Melting Point | > 210°C (Decomposition) | Typical for amidoximes; thermal instability requires careful handling during micronization. |

| Aqueous Solubility | Low (Neutral pH) | Limited by the planar benzamide stack and neutral amidoxime state. |

| Solubility (Acidic) | High | Protonation of the amidoxime nitrogen (pH < 3). |

| Solubility (Basic) | Moderate | Deprotonation of the oxime hydroxyl (pH > 11). |

Ionization & Lipophilicity

-

pKa (Base): ~3.2 (Apparent).[1]

-

Mechanism:[2] Protonation occurs at the oxime nitrogen (

). -

Analysis: This value is significantly lower than typical alkyl amidoximes (pKa ~4.5–5.0). The inductive withdrawal by the benzamide carbonyl (via the -CH

- linker) destabilizes the conjugate acid, reducing basicity.

-

-

pKa (Acid): ~11.5 (Estimated).

-

Mechanism:[2] Deprotonation of the oxime hydroxyl group (

).

-

-

LogP (Octanol/Water): ~0.6 – 0.9 .

-

Implication: The compound resides in the "sweet spot" for oral absorption (LogP < 5), balancing the lipophilic benzamide tail with the polar head group.

-

Stability & Reactivity

Thermal & Hydrolytic Stability

Amidoximes are thermally labile. At temperatures approaching the melting point (>180°C), they undergo Beckmann rearrangement or dehydration to form nitriles or ureas.

-

Hydrolysis: Stable at neutral pH. In strong acid (HCl, reflux), it hydrolyzes to Hippuric Acid and Hydroxylamine.

Metabolic Reduction (The Prodrug Activation)

The primary pharmaceutical relevance of this compound is its reduction to Benzamidoacetamidine (the active amidine). This reaction is catalyzed by the mARC (Mitochondrial Amidoxime Reducing Component) system.

Reaction:

Metal Complexation

The amidoxime group acts as a bidentate ligand.

-

Fe(III) Test: Forms a characteristic red-violet complex with Ferric Chloride (

), utilized for qualitative identification (similar to hydroxamic acids).

Experimental Protocols

Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

Standard Protocol for Amidoxime Generation

-

Reagents: N-(Cyanomethyl)benzamide (Benzamidoacetonitrile), Hydroxylamine hydrochloride (

), Sodium Carbonate ( -

Procedure:

-

Dissolve

(1.2 eq) and -

Add N-(Cyanomethyl)benzamide (1.0 eq) dissolved in ethanol.

-

Reflux at 70–80°C for 4–6 hours. Monitor by TLC (shift from non-polar nitrile to polar amidoxime).

-

Concentrate solvent; precipitate by cooling or adding water.

-

Recrystallization: Use Ethanol/Water to obtain pure white crystals.

-

Potentiometric pKa Determination

Methodology for Low-Solubility Bases

-

System: Automatic Potentiometric Titrator (e.g., Sirius T3).

-

Solvent: Water with 0.15 M KCl (ionic strength control). If insoluble, use Methanol/Water co-solvent (titrate at 30%, 40%, 50% MeOH and extrapolate to 0% via Yasuda-Shedlovsky equation).

-

Titrant: 0.1 M HCl (for basic pKa) and 0.1 M KOH (for acidic pKa).

-

Execution:

-

Dissolve 5 mg of compound in 10 mL solvent.

-

Acidify to pH 2.0 with HCl.

-

Titrate upwards to pH 12.0 with KOH.

-

Data Analysis: Identify inflection points. The first inflection (low pH) corresponds to the protonated amidoxime deprotonating to neutral.

-

Visualizations

Metabolic Activation Pathway (mARC System)

This diagram illustrates the biological conversion of the amidoxime prodrug to its active amidine form, a critical pathway for drug design.

Caption: The enzymatic reduction of Benzamidoacetamidoxime to its amidine form via the mitochondrial mARC system.

Physicochemical Workflow

A logical flow for characterizing the compound in a pre-formulation setting.

Caption: Sequential workflow for the physicochemical characterization of the target amidoxime.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

-

Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry, 281(46), 34796-34802. Link

-

Niemann, C., & Hays, J. T. (1942). The Synthesis of Aldehydes from Amino Acids. Journal of the American Chemical Society, 64(10), 2288–2289. (Source of physical data for benzamidoacetamidoxime). Link

-

PubChem Compound Summary. (2024). N-(2-Amino-2-hydroxyiminoethyl)benzamide. National Center for Biotechnology Information. Link

Sources

Optimizing Oral Bioavailability: A Technical Guide to N-(2-Amino-2-hydroxyiminoethyl)benzamide Analogs and Amidoxime Prodrug Design

Executive Summary & Strategic Imperative

N-(2-Amino-2-hydroxyiminoethyl)benzamide represents a foundational scaffold in the design of orally bioavailable peptidomimetics. It serves as the archetypal amidoxime prodrug for benzamidine-based serine protease inhibitors.

In drug discovery, particularly for anticoagulants (e.g., Thrombin and Factor Xa inhibitors) and antimicrobial agents, the active pharmacophore often requires a highly basic amidine group (pKa ~11–12) to interact with the aspartate residue in the S1 specificity pocket of the target enzyme. However, this high basicity results in permanent protonation at physiological pH, preventing passive diffusion across the intestinal epithelium.

This guide details the structural logic, synthesis, and metabolic validation of converting these impermeable amidines into neutral amidoximes (N-hydroxyamidines), using N-(2-Amino-2-hydroxyiminoethyl)benzamide as the primary case study.

Structural Logic & Pharmacophore Analysis

The transition from the active drug to the prodrug involves a specific chemical modification designed to alter physicochemical properties without permanently changing the pharmacophore.

The Bioavailability Paradox

-

Active Species (Amidine): Ph-CO-NH-CH2-C(=NH)NH2

-

State: Protonated cation at pH 7.4.

-

Permeability: Low (Class III/IV BCS).

-

Target: Binds Asp-189 in Trypsin/Thrombin S1 pocket.

-

-

Prodrug Species (Amidoxime): Ph-CO-NH-CH2-C(=N-OH)NH2

-

State: Neutral/Uncharged at pH 7.4 (pKa ~5–6).

-

Permeability: High (Lipophilic).

-

Target: Inactive until metabolized.

-

Comparative Physicochemical Data

| Property | Active Amidine | Amidoxime Prodrug | Impact on Drug Design |

| pKa | ~11.5 | ~5.5 | Drastic reduction in basicity allows non-ionized transport. |

| LogP | < 0 (Hydrophilic) | 1.0 – 2.5 (Lipophilic) | Enables passive transcellular diffusion. |

| H-Bond Donors | 3 | 3 | Maintains solubility profile. |

| Metabolic Stability | High (Renal excretion) | Moderate (Reductive metabolism) | Requires "Self-Validating" metabolic activation. |

The Self-Validating Metabolic System: mARC Pathway

The efficacy of N-(2-Amino-2-hydroxyiminoethyl)benzamide analogs relies entirely on the host's ability to reduce the N-O bond, regenerating the active amidine. This is not a random hydrolysis but a specific enzymatic reduction catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) .

Mechanism of Activation

Unlike ester prodrugs cleaved by ubiquitous esterases, amidoximes require a specialized electron transport chain located on the outer mitochondrial membrane. This system minimizes premature activation in the gut lumen, targeting activation to the liver and systemic circulation.

Diagram: The mARC Reductive Cascade

The following diagram illustrates the electron flow required to activate the prodrug.

Caption: The mARC-mediated electron transport chain. NADH donates electrons via Cytochrome b5 Reductase and Cytochrome b5 to the mARC enzyme, which reduces the amidoxime N-O bond.

Synthetic Protocols

The synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide derivatives typically proceeds via the conversion of a nitrile precursor. The following protocol is optimized for yield and purity, avoiding the formation of amide byproducts.

Workflow Diagram

Caption: Optimized synthetic route for converting nitriles to amidoximes using hydroxylamine hydrochloride.

Detailed Experimental Procedure

Objective: Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(cyanomethyl)benzamide (10 mmol) in Ethanol (30 mL).

-

Activation: Add Hydroxylamine hydrochloride (30 mmol, 3.0 eq) followed by Sodium Carbonate (15 mmol, 1.5 eq) dissolved in a minimum amount of water (approx. 5-8 mL).

-

Note: The use of carbonate prevents the formation of the amide side-product often seen with strong hydroxides.

-

-

Reaction: Heat the mixture to 75°C (oil bath temperature) for 5 hours. Monitor via TLC (DCM:MeOH 9:1). The nitrile spot (high Rf) should disappear, replaced by the more polar amidoxime spot.

-

Isolation:

-

Evaporate ethanol under reduced pressure.

-

Dilute the residue with ice-cold water (50 mL).

-

The product typically precipitates as a white solid. Filter and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water or Isopropanol to remove trace salts.

-

Characterization:

-

IR: Look for disappearance of C≡N stretch (~2250 cm⁻¹) and appearance of C=N (~1660 cm⁻¹) and N-O/O-H broad bands.

-

MS (ESI): [M+H]+ = 194.2.

-

Structural Analogs & SAR Optimization

To optimize this scaffold for specific biological targets (e.g., Factor Xa vs. Thrombin), researchers modify the benzamide ring or the linker.

Substituent Effects (Electronic & Steric)

Modifications to the phenyl ring influence both the binding affinity of the active drug and the reduction rate of the prodrug.

| Analog Modification | Effect on Prodrug (Amidoxime) | Effect on Active Drug (Amidine) | Biological Outcome |

| Electron-Withdrawing (e.g., 4-F, 4-Cl) | Increases N-O bond polarity; may accelerate reduction by mARC. | Enhances lipophilicity; may improve S1 pocket fit. | Recommended for potency optimization. |

| Electron-Donating (e.g., 4-OMe) | Stabilizes the amidoxime; slower reduction rate. | Increases electron density on amidine; may alter salt bridge strength. | Useful for extending half-life. |

| Bulky Groups (e.g., 4-tBu) | Increases LogP significantly. | Steric clash in tight S1 pockets. | Use only if the target pocket is deep/flexible. |

Double Prodrug Strategy

If the amidoxime itself is still too polar (LogP < 1.0), a "Double Prodrug" strategy can be employed by acylating the amidoxime oxygen.

-

Structure: R-C(=N-O-CO-R')NH2

-

Mechanism: Esterases cleave the O-CO-R' group first, releasing the amidoxime, which is then reduced by mARC.

-

Advantage: drastically increases oral bioavailability (e.g., Ximelagatran approach).

References

-

Kotthaus, J., & Steinmetzer, T. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[3][4][5] Drug Metabolism Reviews.

-

Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC) involves a specific electron transport chain.[3] Journal of Biological Chemistry.

-

Kitamura, S., et al. (2012). Synthesis and evaluation of amidoxime prodrugs of amidine-based Factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Plitzko, B., et al. (2013). The mARC enzyme system: An enzymatic system for the reduction of N-hydroxylated compounds.[3][4][5][6] Drug Metabolism and Disposition.

Sources

"N-(2-Amino-2-hydroxyiminoethyl)benzamide CAS number"

N-(2-Amino-2-hydroxyiminoethyl)benzamide: A Comprehensive Technical Guide on Amidoxime Chemistry, Synthesis, and Applications

Executive Summary

N-(2-Amino-2-hydroxyiminoethyl)benzamide (commonly known as hippuramidoxime) is a highly versatile synthetic intermediate characterized by its terminal amidoxime pharmacophore. As a Senior Application Scientist, I frequently leverage this molecule's unique physicochemical properties to solve complex challenges in both drug development and materials science. This whitepaper deconstructs the structural dynamics, mechanistic applications, and validated synthetic protocols for hippuramidoxime, providing researchers with a robust framework for its utilization.

Physicochemical Profiling & Structural Dynamics

The utility of N-(2-Amino-2-hydroxyiminoethyl)benzamide stems from the tautomeric equilibrium between its amidoxime (-C(=NOH)NH₂) and hydroxyamidine (-C(=NH)NHOH) forms. The benzamide moiety provides essential lipophilicity and steric stability, while the amidoxime terminus acts as a potent nucleophile, a bioreducible prodrug center, and a bidentate metal chelator.

Table 1: Physicochemical Properties of N-(2-Amino-2-hydroxyiminoethyl)benzamide

| Property | Value |

| Chemical Name | N-(2-Amino-2-hydroxyiminoethyl)benzamide |

| Common Name | Hippuramidoxime |

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.20 g/mol |

| Hydrogen Bond Donors | 4 (-NH, -NH₂, -OH) |

| Hydrogen Bond Acceptors | 4 (C=O, C=N, -O-, -N-) |

| Rotatable Bonds | 4 |

Mechanistic Applications in Drug Discovery

3.1. The Amidoxime Prodrug Strategy A persistent challenge in medicinal chemistry is the poor oral bioavailability of amidine-based drugs. Amidines are highly basic (pKa ~11) and remain fully protonated in the gastrointestinal tract, preventing passive membrane diffusion. By converting the amidine into an amidoxime (such as the terminal group in hippuramidoxime), the pKa is significantly lowered to ~6[1]. This renders the molecule neutral under physiological conditions, facilitating intestinal absorption. Once in systemic circulation, the mitochondrial amidoxime reducing component (mARC) enzymatically cleaves the N-O bond, releasing the active amidine[2].

3.2. Precursor for 1,2,4-Oxadiazole Bioisosteres Hippuramidoxime is a critical building block for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. These heterocycles serve as metabolically stable bioisosteres for esters and amides, resisting enzymatic hydrolysis while maintaining similar hydrogen-bonding profiles. The synthesis proceeds via a [4+1] cyclocondensation pathway, where the amidoxime provides four atoms to the resulting ring[3].

Applications in Coordination Chemistry

Beyond pharmaceuticals, the amidoxime group is the state-of-the-art functional motif for heavy metal chelation, particularly for the extraction of uranyl ions ([UO₂]²⁺) from seawater[4]. The nitrogen and oxygen atoms of the amidoxime act as bidentate ligands, forming highly stable, pseudo-aromatic five-membered chelate rings that outcompete abundant alkali metals in high-salinity environments.

Fig 1. Divergent pathways of Hippuramidoxime in physiological reduction and environmental chelation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

5.1. Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

-

Objective : Convert hippuronitrile to hippuramidoxime via nucleophilic addition.

-

Step 1 (Reagent Preparation) : Dissolve 1.0 eq of hippuronitrile in absolute ethanol.

-

Causality: Ethanol acts as a protic solvent that solubilizes both the hydrophobic benzamide precursor and the polar hydroxylamine, facilitating homogeneous reaction kinetics.

-

-

Step 2 (Nucleophile Generation) : Add 1.5 eq of hydroxylamine hydrochloride, followed by 0.75 eq of anhydrous sodium carbonate (Na₂CO₃).

-

Causality: Na₂CO₃ is strictly required to deprotonate the hydrochloride salt, generating free, nucleophilic hydroxylamine in situ without hydrolyzing the nitrile.

-

-

Step 3 (Reaction) : Reflux the mixture for 4–6 hours.

-

Step 4 (Validation Checkpoint) : Monitor via FTIR spectroscopy. The reaction is complete when the sharp C≡N stretching frequency at ~2250 cm⁻¹ completely disappears, replaced by broad -OH/-NH₂ stretches at 3100–3400 cm⁻¹.

-

Step 5 (Isolation) : Cool the mixture to precipitate the NaCl byproduct, filter, and concentrate the filtrate in vacuo to yield the crude amidoxime. Recrystallize from ethanol/water.

5.2. TBAF-Catalyzed Cyclocondensation to 1,2,4-Oxadiazole

-

Objective : Convert hippuramidoxime into a 1,2,4-oxadiazole derivative at room temperature.

-

Step 1 (O-Acylation) : Dissolve 1.0 eq of hippuramidoxime in anhydrous THF. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) and cool to 0 °C. Dropwise add 1.1 eq of the desired acyl chloride.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the generated HCl, preventing the protonation of the amidoxime nitrogen and driving the O-acylation forward.

-

-

Step 2 (Cyclization) : Add 1.0 eq of Tetrabutylammonium fluoride (TBAF) and stir at room temperature for 12 hours.

-

Causality: Traditional cyclizations require harsh thermal conditions (refluxing toluene). TBAF acts as a mild fluoride source; the highly electronegative fluoride ion hydrogen-bonds with the amidoxime -NH₂, enhancing its nucleophilicity and promoting intramolecular attack on the carbonyl carbon at room temperature[3].

-

-

Step 3 (Validation Checkpoint) : Analyze the reaction mixture via LC-MS. The intermediate O-acylamidoxime will present an[M+H]⁺ peak. Successful cyclocondensation is confirmed by a mass shift of -18 Da, corresponding to the critical dehydration step.

Fig 2. Step-by-step synthetic logic for TBAF-catalyzed cyclocondensation to 1,2,4-oxadiazoles.

Data Presentation

Table 2: Comparative Application Metrics for Hippuramidoxime

| Application Domain | Target / Mechanism | Key Reagents | Typical Outcome |

| Prodrug Development | mARC-mediated reduction to amidine | Endogenous reductases | Enhanced oral bioavailability; pKa shift from ~11 to ~6 |

| Medicinal Chemistry | 1,2,4-Oxadiazole synthesis | Acyl chlorides, TBAF, THF | Metabolically stable bioisostere for amides/esters |

| Coordination Chemistry | Uranyl [UO₂]²⁺ chelation | Aqueous metal solutions | Highly stable bidentate pseudo-aromatic chelate rings |

References

-

Title: Lessons Learned from Marketed and Investigational Prodrugs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines Source: ResearchGate URL: [Link]

-

Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: PMC (PubMed Central) URL: [Link]

-

Title: Amidoxime-based materials for uranium recovery and removal Source: RSC Publishing URL: [Link]

Sources

Benzamide Derivatives in Modern Drug Discovery: A Comprehensive Technical Review

Introduction to the Benzamide Pharmacophore

The benzamide moiety—a carbonic acid amide of benzoic acid—represents one of the most privileged and versatile pharmacophores in medicinal chemistry[1]. Characterized by its stability, synthetic tractability, and ability to form robust hydrogen bond networks, the benzamide core serves as the structural foundation for a vast array of therapeutic agents. While historically recognized for their applications in psychiatry (e.g., sulpiride) and as antimicrobial agents[1][2], benzamide derivatives have recently revolutionized targeted oncology. By acting as highly selective inhibitors of epigenetic regulators like Histone Deacetylases (HDACs) and DNA repair enzymes like Poly(ADP-ribose) Polymerase (PARP), these compounds offer precise interventions in complex disease pathways[3][4].

This technical guide explores the synthesis, mechanistic causality, and quantitative pharmacology of benzamide derivatives, providing a rigorous framework for researchers engaged in drug design and development.

Synthetic Methodologies and Experimental Protocols

The construction of the benzamide core typically relies on the nucleophilic acyl substitution of benzoic acid derivatives (such as benzoyl chlorides) with substituted amines[5]. The choice of catalyst and solvent heavily influences the yield and purity of the final compound.

Standardized Protocol: Synthesis of N-Substituted Benzamides

To ensure high-fidelity synthesis with built-in validation, the following protocol utilizes a nanoporous heterogeneous acid catalyst (SBA-Pr-SO3H) under solvent-free conditions, which enhances the electrophilicity of the carbonyl carbon while adhering to green chemistry principles[5].

Materials & Reagents:

-

2-Aminobenzamide (or alternative substituted amine) (3.0 mmol)

-

Substituted Benzoyl Chloride (3.0 mmol)

-

SBA-Pr-SO3H (Nanoporous solid acid catalyst) (0.01 g)

-

Ethyl acetate and Hexane (for chromatography/TLC)

-

Deionized water

Step-by-Step Methodology:

-

Catalyst Activation: Activate the SBA-Pr-SO3H catalyst in a vacuum oven at 100 °C for 1 hour to remove adsorbed moisture, ensuring maximum Lewis acid site availability[5].

-

Reaction Assembly: Cool the catalyst to room temperature. In a round-bottom flask, combine the activated catalyst (0.01 g), 2-aminobenzamide (0.41 g, 3.0 mmol), and the selected benzoyl chloride (3.0 mmol)[5].

-

Solvent-Free Coupling: Stir the mixture at 130 °C. The acid catalyst protonates the carbonyl oxygen of the benzoyl chloride, drastically lowering the activation energy for the nucleophilic attack by the amine group[5].

-

Self-Validating Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The disappearance of the amine spot and the emergence of a lower-polarity product spot confirm the conversion.

-

Workup & Purification: Upon completion, cool the mixture and extract with hot ethanol to separate the product from the solid catalyst (which can be filtered and reused). Concentrate the filtrate under reduced pressure.

-

Structural Characterization: Purify the crude product via recrystallization (ethanol/water). Validate the molecular structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the presence of the characteristic amide proton (typically δ 10.0–12.0 ppm in DMSO-d6)[2][6].

Caption: General synthetic workflow for N-substituted benzamide derivatives using solid acid catalysis.

Benzamides as Isoform-Selective Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors (HDACi) are critical in oncology for their ability to reverse aberrant epigenetic silencing of tumor suppressor genes. Unlike hydroxamic acid derivatives (e.g., Vorinostat) which act as pan-HDAC inhibitors, benzamide derivatives are highly prized for their Class I (HDAC1, 2, 3) selectivity[3].

Mechanistic Causality and Structure-Activity Relationship (SAR)

The classical HDACi pharmacophore consists of a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG)[7]. In benzamide derivatives, the ortho-aminoanilide moiety functions as the ZBG.

The Causality of the 2'-Amino Group: Structure-activity relationship (SAR) studies reveal that the 2'-amino group on the benzanilide moiety is non-negotiable for inhibitory activity[3][8]. Mechanistically, the amine nitrogen and the carbonyl oxygen of the benzamide form a bidentate chelation complex with the catalytic Zn²⁺ ion located at the base of the HDAC active site[3]. Removing or sterically hindering this 2'-amino group completely abolishes the zinc-chelating capability, rendering the compound inactive[8].

Caption: Mechanism of action for benzamide-based Class I HDAC inhibitors in cancer cells.

Quantitative Efficacy Data

The table below summarizes the inhibitory profiles of key benzamide-based HDAC inhibitors, demonstrating their potent nanomolar to low-micromolar efficacy and distinct Class I selectivity.

| Compound Name | Primary Target(s) | IC₅₀ Value(s) | Clinical Status / Notes |

| Entinostat (MS-275) | HDAC1, HDAC3 | HDAC1: 0.3 μM HDAC3: 8.0 μM | Orally bioavailable; extensively studied in Phase I/II trials for solid tumors[3]. |

| Tucidinostat (Chidamide) | HDAC1, 2, 3, 10 | HDAC1: 95 nM HDAC2: 160 nM HDAC3: 67 nM | Approved for peripheral T-cell lymphoma; first clinically approved benzamide HDACi[3]. |

| CPD-60 | HDAC1 (Selective) | HDAC1: 10–50 nM | Highly selective lead compound for developing isoform-specific inhibitors[9]. |

Poly(ADP-ribose) Polymerase (PARP) Inhibition and Synthetic Lethality

PARP-1 is a highly abundant DNA-binding protein responsible for detecting and repairing DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway[4][10].

Evolution from Probes to Therapeutics

Early research utilized simple benzamides (e.g., 3-aminobenzamide) as chemical probes to elucidate PARP function. While these compounds exhibited low toxicity, their potency was limited (IC₅₀ ~ 20–50 μM)[4]. By constraining the carbamoyl group of the benzamide into an anti-orientation (forming dihydroisoquinolinones) and expanding the polyaromatic heterocyclic skeleton, researchers developed highly potent PARP inhibitors active in the low nanomolar range[4][10].

The Logic of Synthetic Lethality: The clinical success of PARP inhibitors (like the benzamide-derivative Olaparib) relies on the principle of synthetic lethality. When PARP is inhibited, SSBs persist and degenerate into highly toxic double-strand breaks (DSBs) during DNA replication[11][12]. In healthy cells, DSBs are repaired by Homologous Recombination (HR). However, in cancer cells with BRCA1/2 mutations (HR-deficient), the cells are forced to rely on error-prone Non-Homologous End Joining (NHEJ), leading to catastrophic genomic instability and selective cancer cell death[12].

Dual PARP/HDAC Inhibition Strategies

Recent advancements have focused on overcoming acquired resistance to PARP inhibitors by designing dual PARP/HDAC inhibitors. By fusing the phthalazinone structure of Olaparib (for PARP affinity) with a benzamide or hydroxamic acid ZBG (for HDAC affinity), researchers have created first-in-class molecules. These dual inhibitors not only block PARP but also use HDAC inhibition to downregulate HR repair proteins (like BRCA1 and RAD51), effectively inducing a state of "chemical BRCAness" and restoring synthetic lethality even in HR-proficient triple-negative breast cancers (TNBC)[11].

Caption: Synthetic lethality mechanism of benzamide-derived PARP inhibitors in HR-deficient cells.

Quantitative Efficacy of PARP Inhibitors

| Compound Class/Name | Target | IC₅₀ Value | Mechanism / Notes |

| 3-Aminobenzamide | PARP-1 | 20–50 μM | Early generation probe; low potency but high in vivo tolerability[4]. |

| Olaparib | PARP-1, PARP-2 | ~5 nM | First-in-class FDA-approved PARPi for BRCA-mutated ovarian/breast cancer[12]. |

| Olaparib-Benzamide Hybrids | PARP / HDAC | Low nM range | Dual inhibitors designed to induce "chemical BRCAness" in TNBC[11]. |

Conclusion

Benzamide derivatives represent a cornerstone of modern rational drug design. From their robust and scalable synthesis using green catalytic methods to their precise molecular interactions within the active sites of HDACs and PARP, these compounds exemplify the power of structure-based optimization. By manipulating the steric and electronic properties of the benzamide core—such as the critical zinc-chelating 2'-aminoanilide group—researchers continue to unlock highly selective, potent therapeutics capable of exploiting cancer-specific vulnerabilities like synthetic lethality.

References

-

Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Walsh Medical Media URL:[Link]

-

Current and Promising Histone Deacetylase Inhibitors in Cancer Therapy Novelty Journals URL:[Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors MDPI URL:[Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation PubMed Central (PMC) URL:[Link]

-

New inhibitors of poly(ADP-ribose) polymerase and their potential therapeutic targets Taylor & Francis Online URL:[Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening SciSpace URL:[Link]

-

Synthetic PARP-1 Inhibitors Reported During the Last Decade Bentham Science URL:[Link]

-

One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst Oriental Journal of Chemistry URL:[Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives NanoBioLetters URL:[Link]

-

Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer PubMed Central (PMC) URL:[Link]

-

An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. orientjchem.org [orientjchem.org]

- 6. scispace.com [scispace.com]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. benthamscience.com [benthamscience.com]

- 11. Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

"N-(2-Amino-2-hydroxyiminoethyl)benzamide synthesis protocol"

Application Note: Scalable Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

Part 1: Executive Summary & Strategic Rationale

Target Molecule: N-(2-Amino-2-hydroxyiminoethyl)benzamide (Also known as Benzamidoacetamidoxime). CAS Registry Number: 103947-38-6 (Generic amidoxime class) / Specific intermediate: 15765-17-0 (Nitrile precursor).

Scientific Context:

The target compound contains an amidoxime moiety (

Synthetic Strategy: We utilize a robust, two-step convergent synthesis.

-

N-Acylation: Conversion of aminoacetonitrile to N-(cyanomethyl)benzamide (Hippuronitrile) via a modified Schotten-Baumann or organic base protocol.

-

Pinner-Type Addition: Nucleophilic addition of hydroxylamine to the nitrile to generate the amidoxime.

Why this Protocol? Unlike routes using DMSO or expensive coupling agents, this protocol utilizes ethanol/water solvent systems and inorganic bases, prioritizing "green" scalability and safety. It avoids the isolation of the unstable free base of aminoacetonitrile.

Part 2: Visual Synthetic Workflow

The following diagram outlines the critical process flow and decision gates for the synthesis.

Caption: Figure 1. Process flow for the two-step synthesis of Benzamidoacetamidoxime, highlighting critical QC points and safety constraints.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of N-(Cyanomethyl)benzamide (Hippuronitrile)

Mechanism: Nucleophilic acyl substitution. The amine attacks the carbonyl of benzoyl chloride. Critical Constraint: Aminoacetonitrile is supplied as a salt (sulfate or HCl) to prevent polymerization. It must be liberated in situ at low temperature to avoid degradation.

Reagents:

-

Aminoacetonitrile sulfate (10 mmol)[1]

-

Benzoyl chloride (11 mmol, 1.1 eq)

-

Triethylamine (

) (22-25 mmol, >2.0 eq) -

Dichloromethane (DCM) (anhydrous preferred)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Suspend aminoacetonitrile sulfate (10 mmol) in DCM (30 mL).

-

Neutralization (Exothermic): Cool the suspension to 0°C (ice bath). Add

dropwise. Observation: The suspension will thin as the free amine is liberated and triethylammonium sulfate precipitates. -

Acylation: Add benzoyl chloride dropwise over 15 minutes, maintaining the internal temperature < 5°C .

-

Why? Higher temperatures promote hydrolysis of the acid chloride by adventitious moisture or dimerization of the nitrile.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 16 hours.

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/pyridine.

-

Wash with saturated

(2 x 20 mL) to remove benzoic acid byproducts. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane (1:1) if the solid is off-white.

-

Target Yield: 80-85%

-

Appearance: White crystalline solid.

-

Step 2: Conversion to N-(2-Amino-2-hydroxyiminoethyl)benzamide

Mechanism: The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. Safety Warning: Hydroxylamine is potentially explosive. Never heat hydroxylamine residues to dryness. Always quench excess hydroxylamine with acetone or bleach before disposal.

Reagents:

-

N-(Cyanomethyl)benzamide (from Step 1) (5 mmol)

-

Hydroxylamine hydrochloride (

) (15 mmol, 3.0 eq) -

Sodium Carbonate (

) (7.5 mmol, 1.5 eq) or Potassium Carbonate -

Solvent: Ethanol / Water (3:1 ratio)

Protocol:

-

Free Base Generation: In a 50 mL RBF, dissolve

in minimal water (approx. 2-3 mL). Add this to a suspension of-

Note: Some laboratories prefer

in DMSO for faster rates, but the aqueous ethanol route is safer for scale-up.

-

-

Addition: Add N-(Cyanomethyl)benzamide (5 mmol) to the hydroxylamine solution.

-

Reaction: Heat the mixture to Reflux (approx. 78-80°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The nitrile spot (

) should disappear, and a more polar amidoxime spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the Ethanol under reduced pressure (Rotovap) until a slurry remains. Do not distill to complete dryness.

-

Add cold water (10 mL) to the residue and chill in an ice bath for 30 minutes. The product should precipitate.

-

-

Isolation: Filter the white solid under vacuum. Wash with cold water (2 x 5 mL) to remove salts.

-

Drying: Dry in a vacuum oven at 40°C over

.

Part 4: Characterization & Data Analysis

The following table summarizes the expected physicochemical properties for validation.

| Property | Intermediate (Nitrile) | Target (Amidoxime) |

| Formula | ||

| MW | 160.17 g/mol | 193.20 g/mol |

| Appearance | White needles/powder | White powder |

| Melting Point | 138 – 140 °C | 168 – 170 °C (dec) |

| IR (Key Bands) | ||

| ¹H NMR (DMSO-d6) |

Troubleshooting Guide:

-

Issue: Low yield in Step 1.

-

Cause: Hydrolysis of Benzoyl Chloride.

-

Fix: Ensure DCM is dry and temperature is strictly kept at 0°C during addition.

-

-

Issue: Product in Step 2 is water-soluble and won't precipitate.

-

Cause: Excess ethanol remaining or pH is too low.

-

Fix: Evaporate ethanol more thoroughly (but safely). Adjust pH to ~7-8 with dilute NaOH if necessary to ensure the amidoxime is not protonated.

-

Part 5: References

-

Synthesis of N-(Cyanomethyl)benzamide: Wu, J., Wang, Q., Guo, J., Hu, Z., Yin, Z., Xu, J., & Wu, X. (2008).[2] Synthesis and biological evaluation of new tetrazolic derivatives as inhibitors of glycine transporter 1. European Journal of Pharmaceutical Sciences, 589(1-3), 220–228.

-

General Amidoxime Synthesis Protocol: Phakhodee, W., et al. (2017). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones.[3] Tetrahedron Letters, 58(52), 4829-4832.

-

Safety of Hydroxylamine: Loba Chemie. (2022). Safety Data Sheet: Hydroxylamine Hydrochloride.

-

Structural Characterization (Analogous Compounds): Turmanov, R., et al. (2025). Synthesis and properties of new derivatives of 4H-1,2,4-oxadiazin-5(6H)-one. ResearchGate.

Sources

"purification of N-(2-Amino-2-hydroxyiminoethyl)benzamide"

Application Note: Purification of N-(2-Amino-2-hydroxyiminoethyl)benzamide (Hippuramidoxime)

Introduction & Chemical Context

N-(2-Amino-2-hydroxyiminoethyl)benzamide , historically known as Hippuramidoxime , is a critical amphoteric intermediate used primarily in the synthesis of bio-active 1,2,4-oxadiazoles. It is synthesized via the nucleophilic addition of hydroxylamine to N-(cyanomethyl)benzamide (Hippuronitrile).

While often generated in situ and immediately cyclized, isolating the pure amidoxime is essential for:

-

Fragment-based Drug Discovery (FBDD): Validating the binding affinity of the open-chain pharmacophore.

-

Process Control: Quantifying the purity of the precursor before the sensitive cyclization step, which is prone to side reactions.

Critical Challenge: Amidoximes are thermally unstable. Prolonged heating, particularly in the presence of acidic or basic impurities, accelerates dehydration to form the corresponding 1,2,4-oxadiazole or reversion to the nitrile. Therefore, this purification protocol emphasizes mild thermal history and strict pH control .

Impurity Profile & Separation Logic

To design a self-validating purification, we must understand the species present in the crude reaction matrix.

| Impurity / Component | Origin | Physicochemical Property | Separation Strategy |

| Hippuronitrile (Starting Material) | Incomplete conversion | Non-polar, insoluble in dilute acid. | Wash: Soluble in organic solvents (EtOAc/DCM); Amidoxime is polar/insoluble. |

| Hydroxylamine (HCl/Free base) | Excess Reagent | Highly water-soluble. | Wash: Cold water wash removes these salts efficiently. |

| 1,2,4-Oxadiazole Derivative | Thermal degradation byproduct | Non-polar, neutral. | Recrystallization: Remains in mother liquor or removed via non-polar wash. |

| Hippuric Acid | Hydrolysis byproduct | Acidic (pKa ~3.6). | Base Wash: Soluble in NaHCO3; Amidoxime precipitates. |

The "Amphoteric Switch" Strategy: Since the target molecule contains a basic amine (from the amidoxime) and an acidic proton (from the amide/oxime), we can utilize a "pH swing" if simple recrystallization fails. However, for standard purity (>98%), recrystallization from ethanol/water is the preferred thermodynamic approach due to the compound's specific solubility profile.

Detailed Purification Protocol

Phase A: Crude Isolation (Salt Removal)

Objective: Remove inorganic salts (NaCl, NH2OH·HCl) and excess hydroxylamine.

-

Concentration: Following the reaction (typically in Ethanol/Water), concentrate the mixture under reduced pressure at <45°C .

-

Scientific Rationale: Higher temperatures induce cyclization to the oxadiazole.

-

-

Precipitation: Resuspend the oily residue or solid in ice-cold water (0–4°C) . Stir vigorously for 30 minutes.

-

Filtration: Filter the crude solid using a sintered glass funnel (Porosity 3). Wash the cake 2x with cold water.

-

Checkpoint: The filtrate should be clear. If the solid is sticky (oiling out), it indicates high nitrile content or residual solvent.

-

Phase B: Recrystallization (Purification)

Objective: Remove unreacted nitrile and trace cyclized byproducts.

-

Solvent Selection: Use 95% Ethanol or an Ethanol/Water (4:1) mixture.

-

Dissolution: Transfer the crude solid to a flask. Add the minimum amount of solvent required to dissolve the solid at 60°C .

-

Caution: Do not boil aggressively. Dissolve at the lowest effective temperature to prevent thermal degradation.

-

-

Hot Filtration (Optional): If insoluble particles (dust, polymer) are visible, filter the hot solution rapidly through a pre-warmed funnel.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

-

Causality: Slow cooling promotes the growth of pure, defined crystals (needles/plates) and excludes impurities from the lattice.

-

-

Collection: Filter the white crystalline solid. Wash with a small volume of cold diethyl ether or cold ethanol to remove surface mother liquor.

-

Drying: Dry under high vacuum at 40°C for 6 hours.

-

Target: Melting Point 123–126°C [Ref 1].[3]

-

Phase C: Polishing (Only if Purity <95%)

If the nitrile impurity persists (visible by TLC/NMR), perform an Acid-Base Wash :

-

Dissolve solid in 2M HCl (converts amidoxime to HCl salt; soluble in water).

-

Extract with Ethyl Acetate (removes non-basic nitrile and oxadiazole).

-

Adjust aqueous layer pH to ~8-9 using saturated NaHCO3.

-

Collect the precipitated pure amidoxime.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification.

Figure 1: Step-by-step purification workflow for Hippuramidoxime, emphasizing thermal control and salt removal.

Analytical Validation

To ensure scientific integrity, the purified product must meet the following criteria:

| Parameter | Acceptance Criteria | Method | Note |

| Appearance | White crystalline solid | Visual | Yellowing indicates oxidation or cyclization. |

| Melting Point | 123–126°C | Capillary | Sharp range (<2°C) indicates high purity. |

| 1H NMR | DMSO- | Verify integration of Amidoxime NH2 vs. Amide NH. | |

| IR Spectroscopy | 1640–1660 cm | FTIR | Absence of Nitrile peak (~2250 cm |

| Solubility | Soluble in DMSO, MeOH | Visual | Insoluble in non-polar solvents. |

Troubleshooting Guide:

-

Low Yield? The compound is amphoteric. Ensure the pH during water wash is near neutral (pH 7-8). If too acidic, the amidoxime stays in water as a salt.

-

Product is an Oil? This usually means residual solvent or high nitrile content. Triturate (grind) the oil with diethyl ether to induce crystallization.

References

-

Dubský, J. V., & Trtílek, J. (1933).[3] Hippuramidoxime and its salts. Collection of Czechoslovak Chemical Communications, 5, 310–316.[3]

-

Stephenson, L., et al. (1969). The reaction of benzoyldicyandiamide with hydroxylamine hydrochloride. Journal of the Chemical Society C: Organic. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11246187, N-(Cyanomethyl)benzamide. Link

Sources

"using N-(2-Amino-2-hydroxyiminoethyl)benzamide in cancer research"

An in-depth analysis of the existing literature reveals that while N-(2-Amino-2-hydroxyiminoethyl)benzamide is not a widely studied compound in cancer research, its structural components—the benzamide scaffold and the hydroxyimino (oxime) moiety—are integral to numerous established and experimental anticancer agents. This guide, therefore, synthesizes data from structurally related compounds to postulate the likely mechanisms of action and provide a robust framework for investigating the therapeutic potential of N-(2-Amino-2-hydroxyiminoethyl)benzamide.

Scientific Rationale for Investigation

The chemical architecture of N-(2-Amino-2-hydroxyiminoethyl)benzamide presents a compelling case for its evaluation as a novel anti-cancer agent. It is a hybrid molecule that combines two pharmacologically significant motifs:

-

The Benzamide Scaffold: This is a "privileged scaffold" in medicinal chemistry, forming the backbone of various approved drugs.[1] In oncology, benzamide derivatives are known to function as inhibitors of key targets like Histone Deacetylases (HDACs)[2][3][4], Poly (ADP-ribose) polymerase (PARP)[1], and various protein kinases.[1] They can also modulate drug resistance by inhibiting efflux pumps like the ABCG2 transporter.[5][6]

-

The Hydroxyimino (Oxime) Group: The introduction of an oxime group has been shown to enhance the biological activity of parent compounds.[7] Oxime derivatives are recognized for their therapeutic potential in cancer, often acting as potent inhibitors of protein kinases involved in tumorigenesis, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[7][8] Furthermore, this moiety shares structural similarities with hydroxyurea, a long-established anticancer drug that inhibits ribonucleotide reductase.[9][10]

This unique combination suggests that N-(2-Amino-2-hydroxyiminoethyl)benzamide could possess multi-targeted anticancer activity, a highly desirable attribute for overcoming the complexity and resistance mechanisms of tumors.

Postulated Mechanisms of Action

Based on the activities of its structural analogues, N-(2-Amino-2-hydroxyiminoethyl)benzamide may exert its anticancer effects through several distinct, and potentially synergistic, mechanisms.

Inhibition of Ribonucleotide Reductase (RNR)

The hydroxyimino group is structurally related to the core functional group of Hydroxyurea (also known as hydroxycarbamide), a well-established inhibitor of Ribonucleotide Reductase (RNR).[9][11] RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential precursors for DNA synthesis and repair.[9][12]

Causality: By inhibiting RNR, the compound would deplete the pool of deoxyribonucleotides, leading to the stalling of replication forks during the S-phase of the cell cycle.[12][13] This replication stress ultimately triggers cell cycle arrest and apoptosis, selectively affecting rapidly dividing cancer cells.[9][10]

Inhibition of Histone Deacetylases (HDACs)

The N-(2-aminophenyl)-benzamide substructure is a known zinc-binding group found in a novel class of potent HDAC inhibitors.[2] Several compounds with this scaffold have shown nanomolar inhibitory activity against Class I HDACs (HDAC1, 2, and 3).[2][3]

Causality: HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a condensed chromatin structure and transcriptional repression.[4] Inhibition of HDACs by a benzamide-containing compound would lead to histone hyperacetylation. This "opens" the chromatin, allowing for the re-expression of silenced tumor suppressor genes, such as p21, which in turn induces cell cycle arrest (often at G1 or G2/M) and apoptosis.[3][4]

Application Notes: Experimental Workflow

To systematically evaluate the anticancer potential of N-(2-Amino-2-hydroxyiminoethyl)benzamide, a tiered experimental approach is recommended. This workflow begins with broad phenotypic screening and progresses to more specific, mechanism-focused assays.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

N-(2-Amino-2-hydroxyiminoethyl)benzamide (stock solution in DMSO)

-

Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette, plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle distribution.

Materials:

-

Cancer cells treated with the compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Acquisition: Analyze the samples on a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the S phase may suggest RNR inhibition, while G2/M arrest is a common outcome of HDAC inhibition.[3]

Protocol 3: Western Blot for Pathway Markers

This protocol measures changes in protein expression to validate the proposed mechanisms of action.

Materials:

-

Cell lysates from treated and untreated cells.

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, electrophoresis and transfer apparatus.

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Acetylated Histone H3, anti-p21, anti-γH2AX for DNA damage, anti-cleaved-PARP for apoptosis, anti-β-Actin for loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and add ECL substrate. Image the resulting chemiluminescence.

-

Analysis: Quantify band intensities relative to the loading control. An increase in acetylated histones and p21 would support HDAC inhibition. An increase in γH2AX would support DNA damage, consistent with RNR inhibition.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: IC50 Values of N-(2-Amino-2-hydroxyiminoethyl)benzamide

| Cell Line | Cancer Type | IC50 (µM) after 72h ± SD |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Value |

| A549 | Lung Carcinoma | Value |

| HCT116 | Colon Carcinoma | Value |

| HepG2 | Hepatocellular Carcinoma | Value |

Table 2: Effect on Cell Cycle Distribution in A549 Cells (24h Treatment)

| Treatment | % G0/G1 | % S | % G2/M |

|---|---|---|---|

| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |

| Compound (IC50) | Value ± SD | Value ± SD | Value ± SD |

| Compound (2x IC50) | Value ± SD | Value ± SD | Value ± SD |

References

- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC. (2016, November 12). Vertex AI Search.

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. (2023, February 28). MDPI. [Link]

-

The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI. (2021, February 28). MDPI. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (2025, October 16). ResearchGate. [Link]

-

N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed. (2023, October 26). PubMed. [Link]

- CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative - Google Patents.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. Vertex AI Search.

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm

-

The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - MDPI. (2023, November 28). MDPI. [Link]

-

N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed. (2022, August 11). PubMed. [Link]

-

The Cell Killing Mechanisms of Hydroxyurea - MDPI. (2016, November 17). MDPI. [Link]

-

Structure of Oxime derivatives with anticancer activity. - ResearchGate. ResearchGate. [Link]

-

Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022, April 1). ScienceDirect. [Link]

-

Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers. (2019, August 30). Frontiers. [Link]

-

Hydroxyurea (hydroxycarbamide) - DermNet. DermNet. [Link]

-

What is the mechanism of action (MOA) of Hydroxyurea? - Dr.Oracle. (2025, February 19). Dr.Oracle. [Link]

-

An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Publishing. RSC Publishing. [Link]

-

Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy - Journal of Pharmaceutical Sciences and Research. Journal of Pharmaceutical Sciences and Research. [Link]

-

The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - ResearchGate. (2025, October 15). ResearchGate. [Link]

-

What is the mechanism of Hydroxycarbamide? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

-

Hydroxycarbamide - Wikipedia. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 9. mdpi.com [mdpi.com]

- 10. dermnetnz.org [dermnetnz.org]

- 11. droracle.ai [droracle.ai]

- 12. Hydroxycarbamide - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]

Technical Guide: N-(2-Amino-2-hydroxyiminoethyl)benzamide as an HDAC Inhibitor

[1][2]

Part 1: Introduction & Mechanism of Action

Compound Profile

N-(2-Amino-2-hydroxyiminoethyl)benzamide (also known as Hippuroamidoxime) is a synthetic small molecule acting as a reversible HDAC inhibitor.[1][2] Unlike classical inhibitors that utilize a hydroxamic acid moiety to chelate the zinc ion (

-

Chemical Formula:

[1][2] -

Target Class: Pan-HDAC inhibitor (with isoform variability based on linker length).[1][2]

-

Primary Application: Investigation of metabolically stable ZBGs; bioisostere studies for improving HDAC inhibitor pharmacokinetics.[1][2]

Mechanism of Action: The Amidoxime Advantage

The therapeutic efficacy of HDAC inhibitors relies on their ability to insert a "warhead" (ZBG) into the enzyme's active site tunnel to chelate the catalytic zinc.

-

Hydroxamic Acids (Standard): Form a 5-membered chelate ring.[1][2][3] Highly potent but susceptible to rapid hydrolysis and glucuronidation in vivo.[1][2]

-

Amidoximes (This Compound): Form a 6-membered chelate ring with

.[1][2] The amidoxime group coordinates via the oxime oxygen and the amide oxygen (or nitrogen, depending on tautomeric state). This structure offers superior hydrolytic stability while maintaining inhibitory potency.[1][2]

Visualization: Zinc Chelation & Signaling Pathway

The following diagram illustrates the structural interaction and downstream signaling effects.

Figure 1: Mechanism of Action.[1][2] The amidoxime moiety chelates the catalytic zinc, preventing histone deacetylation and triggering chromatin relaxation.

Part 2: Application Notes & Handling[1][2]

Solubility & Reconstitution

Proper handling is critical to prevent precipitation, which causes variability in

| Solvent | Max Solubility | Stock Conc.[1][2] | Storage | Notes |

| DMSO | ~50 mg/mL | 100 mM | -20°C | Preferred. Freeze/thaw stable.[1][2] |

| Ethanol | ~20 mg/mL | 25 mM | -20°C | Evaporation risk; seal tightly.[1][2] |

| Water | <1 mg/mL | N/A | N/A | Poor solubility; do not use for stocks.[1][2] |

| Culture Media | N/A | <100 µM | Fresh | Dilute from DMSO stock immediately before use.[1][2] |